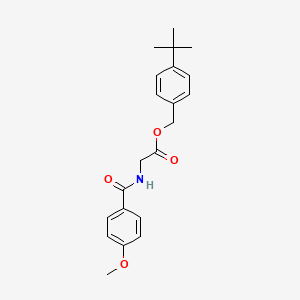

4-叔丁基苄基N-(4-甲氧基苯甲酰)甘氨酸酯

描述

Synthesis Analysis

The synthesis of compounds related to 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate involves multiple steps, including solvent-free condensation and reduction reactions. For example, an efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, showcases the operational ease and short reaction time of these methods, highlighting the synthetic accessibility of such compounds (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate often features hydrogen bonding, which plays a crucial role in their solid-state packing. For instance, hydrogen-bonded chains and aggregates are observed in related molecules, indicating the significance of molecular interactions in determining their structural conformation (Abonía et al., 2007).

Chemical Reactions and Properties

The chemical behavior of 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate-related compounds includes reactions such as oxidative debenzylation, which underscores the reactivity of the benzyl ester moiety under certain conditions. This reaction pathway, demonstrated by the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, reveals insights into the compound's chemical reactivity and potential transformations (Yoo, Kim, & Kyu, 1990).

Physical Properties Analysis

The purification and characterization of closely related compounds, such as 4-tert-butyl-4-methoxy-dibenzoylmethane, involve techniques like GCMS and FTIR, indicating the approaches to ascertain the purity and identify the physical characteristics of such molecules. These methods are critical in evaluating the quality and stability of the compound for further studies (Xia, 2009).

Chemical Properties Analysis

The development of new protecting groups for carboxamide, such as the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl group, demonstrates the chemical versatility and modifiability of compounds within this class. These protecting groups facilitate selective reactions under mild conditions, showcasing the compound's chemical utility and adaptability (Muranaka, Ichikawa, & Matsuda, 2011).

科学研究应用

分子结构和氢键

一项关于氢键链和四分子氢键聚集体的研究揭示了涉及类似化合物的分子结构和相互作用。像3-叔丁基-5-[(4-甲氧基苄基)氨基]-1-苯基-1H-吡唑这样的分子显示由单个C-H...N氢键形成的简单的C9链,证明了氢键在分子组装和晶体结构形成中的重要性(Abonía et al., 2007).

有机合成中的保护基团

与本化合物相关的4-甲氧基-α-甲基苄醇已被引入作为羧酸的新保护基团。这突出了甲氧基苄基保护的酯在有机合成中的用途,特别是在与对还原脱苄基反应敏感的官能团相容的条件下(Yoo et al., 1990).

席夫碱化合物和生物活性

涉及N'-取代苯甲酰肼衍生物的席夫碱化合物的研究揭示了它们的潜在生物活性。这些化合物表现出显着的抗菌、抗真菌和抗氧化活性,以及与DNA的相互作用,表明它们在制药和生物医学应用中的相关性(Sirajuddin et al., 2013).

荧光和热响应聚合物

一项关于含有9-(4-乙烯基苄基)-9H-咔唑(一种结构相关的化合物)的荧光、热响应聚合物的研究表明了具有多个较低临界溶液温度(LCST)的材料的设计。这项研究有助于开发具有潜在药物递送、传感器和温度响应表面的应用的高级材料(Lessard et al., 2012).

代谢和人体排泄研究

对与4-叔丁基苄基N-(4-甲氧基苯甲酰)甘氨酸酯在结构上类似的香料化合物香兰醛的代谢和排泄动力学的研究为毒代动力学研究和生物监测提供了有价值的数据。此类研究对于了解合成化合物在人体中的生物学归宿至关重要(Scherer et al., 2017).

属性

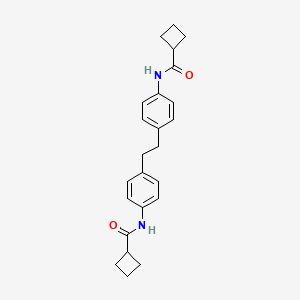

IUPAC Name |

(4-tert-butylphenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)17-9-5-15(6-10-17)14-26-19(23)13-22-20(24)16-7-11-18(25-4)12-8-16/h5-12H,13-14H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPJGFNZVFSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)

![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)